![molecular formula C13H13N5O2 B1384509 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1207025-11-3](/img/structure/B1384509.png)
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
Overview
Description
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one, more commonly referred to as 5-AP, is a compound that has been studied extensively for its potential applications in a variety of scientific research fields. 5-AP is a heterocyclic compound, containing both nitrogen and sulfur atoms, and has been studied for its potential to act as a nucleophilic catalyst in organic synthesis. Additionally, 5-AP has been studied for its potential as a biochemical and physiological agent, as well as its use in lab experiments.
Scientific Research Applications
Molecular Structures and Hydrogen Bonding
Research on compounds structurally similar to 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one focuses on their molecular structures and hydrogen bonding. For example, the study of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate reveals insights into the intramolecular N-H...O bonds and their impact on molecular conformation (Wu et al., 2005).
Formation and Stability of Complexes
Compounds containing the pyrimidin-2-yl and pyrazol-3-ol structures, similar to the one , have been studied for their ability to form complexes with phenols. These complexes are known for their stability at high temperatures, indicating potential for various applications (Erkin et al., 2017).
Applications in Biological Systems
Aminopyrimidine fragments, like those in the compound of interest, are significant in biology and medicine. They are found in DNA bases and play a crucial role in the molecular recognition processes of pharmaceuticals, emphasizing their importance in drug development and therapeutic applications (Rajam et al., 2017).
Antimicrobial Properties
Research into pyrazole and pyrimidine derivatives, akin to the compound , has demonstrated their potential as antimicrobial agents. Studies on the synthesis and biological evaluation of these compounds show their effectiveness against various bacteria and fungi, suggesting their utility in developing new antimicrobial drugs (Aggarwal et al., 2013).
Synthesis Techniques and Chemical Properties
Research has also delved into the synthesis methods of related compounds, offering insights into chemical reactions and properties essential for further exploration in pharmaceutical chemistry. For instance, the method developed for obtaining 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano[4′,3′:4,5]-and 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones demonstrates the versatility and potential of these compounds in various applications (Mkrtchyan & Noravyan, 2006).
properties
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-8(2)15-13(16-12(7)19)18-11(14)6-9(17-18)10-4-3-5-20-10/h3-6H,14H2,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPIGBWZWJZSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)



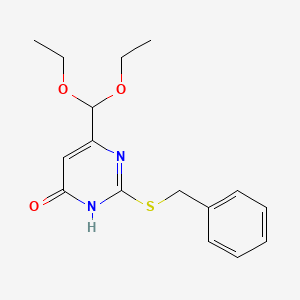
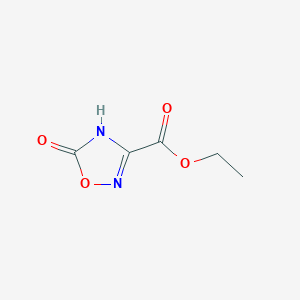
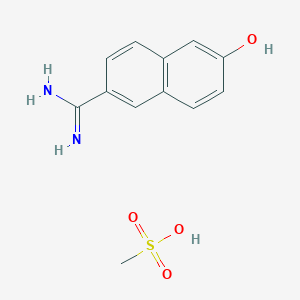


![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)
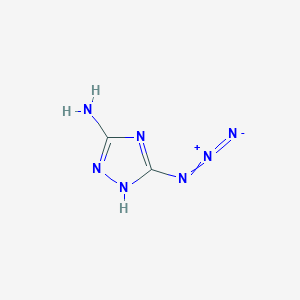
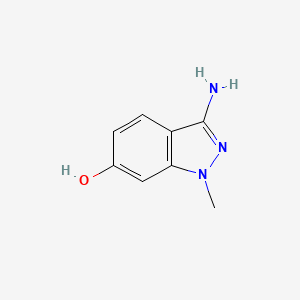

![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)